molecular formula C11H17NO B574264 8A-allylhexahydroindolizin-8(5H)-one CAS No. 160687-90-1

8A-allylhexahydroindolizin-8(5H)-one

Cat. No.: B574264
CAS No.: 160687-90-1
M. Wt: 179.263
InChI Key: SHAYHDHEBHDPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8A-Allylhexahydroindolizin-8(5H)-one is a synthetically accessible indolizinone derivative characterized by an allyl group at the 8a-position. The indolizinone core is a nitrogen-bridged bicyclic structure prevalent in medicinal chemistry and serves as a key scaffold for the synthesis of more complex alkaloid-like compounds . Researchers value this core for its potential to interact with diverse biological systems. While the specific biological profile of this allyl-substituted analogue is not yet fully detailed in the literature, related indolizinone and pyrrolizidine alkaloid structures have been investigated for their wide range of pharmacological activities. The presence of the allyl group offers a versatile synthetic handle for further chemical modifications, such as cross-coupling or oxidation reactions, enabling medicinal chemists to explore structure-activity relationships and develop novel chemical probes or potential therapeutic agents. This compound is provided For Research Use Only and is intended for use in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

160687-90-1

Molecular Formula

C11H17NO

Molecular Weight

179.263

IUPAC Name

8a-prop-2-enyl-1,2,3,5,6,7-hexahydroindolizin-8-one

InChI

InChI=1S/C11H17NO/c1-2-6-11-7-4-9-12(11)8-3-5-10(11)13/h2H,1,3-9H2

InChI Key

SHAYHDHEBHDPRZ-UHFFFAOYSA-N

SMILES

C=CCC12CCCN1CCCC2=O

Synonyms

8(5H)-Indolizinone,hexahydro-8a-(2-propenyl)-(9CI)

Origin of Product

United States

Retrosynthetic Analysis of 8a Allylhexahydroindolizin 8 5h One

Identification of Key Disconnection Points and Precursors

A retrosynthetic analysis of 8A-allylhexahydroindolizin-8(5H)-one begins with the identification of strategic bond disconnections that simplify the target molecule into more readily available starting materials. The presence of the lactam functionality and the quaternary 8a-allylic substituent are key structural features that guide this process.

A primary disconnection can be made at the C-8a—N bond, a common strategy in the synthesis of nitrogen-containing heterocycles. This leads to a substituted piperidine (B6355638) derivative as a key precursor. Further disconnection of the allyl group at the 8a position reveals a simpler lactam precursor.

Another logical disconnection point is the C-8—C-8a bond. This bond can be formed through an intramolecular cyclization, such as a Michael addition or an N-acyliminium ion cyclization. This approach simplifies the target into a linear amino acid derivative.

A powerful and convergent approach involves a nih.govnih.gov-sigmatropic rearrangement, such as an aza-Claisen rearrangement. In this scenario, disconnection of the C-8a—C-1 and C-5—N bonds would lead to a piperidine-based precursor containing an N-allyl and a vinyl ether moiety.

Finally, a ring-closing metathesis (RCM) strategy offers a modern and efficient route. nih.gov Disconnecting the C-1—C-2 and C-5—N bonds suggests a diene precursor derived from a functionalized pyrrolidine (B122466) or piperidine.

These disconnections lead to several potential precursors, as summarized in the table below.

Disconnection StrategyKey Precursor(s)
C-8a—N Bond DisconnectionSubstituted piperidine-2-carboxylic acid derivative
C-8—C-8a Bond DisconnectionLinear amino dicarboxylic acid derivative
nih.govnih.gov-Sigmatropic RearrangementN-allyl-2-vinylpiperidine derivative
Ring-Closing MetathesisDiene-functionalized amino acid or pyrrolidine derivative

Strategic Approaches to the Quaternary 8A-Allyl-Substituted Bridgehead

The construction of the 8a-allyl-substituted quaternary stereocenter is the most formidable challenge in the synthesis of this compound. Several strategies can be envisioned to address this.

One of the most direct methods is the α-alkylation of a lactam enolate . This involves the deprotonation of the corresponding hexahydroindolizin-8(5H)-one at the 8a position, followed by quenching with an allyl halide. The success of this approach hinges on the ability to generate the enolate regioselectively and control the stereochemical outcome of the alkylation. The stereoselectivity can be influenced by the conformation of the bicyclic system and the presence of chiral auxiliaries.

A second approach involves an intramolecular conjugate addition . A precursor containing a Michael acceptor and a nucleophilic nitrogen can be designed to cyclize, forming the indolizidine core. The allyl group would be pre-installed on the carbon that becomes the 8a-position. The stereochemistry of this newly formed quaternary center can often be controlled by substrate-directing groups.

A nih.govnih.gov-sigmatropic rearrangement , such as the aza-Claisen rearrangement, offers an elegant solution. A suitably substituted N-allyl enamine or ketene (B1206846) N,O-acetal derived from a piperidine precursor could undergo a thermal or Lewis acid-catalyzed rearrangement to install the allyl group at the 8a-position with predictable stereochemistry. The stereochemical outcome is dictated by the chair-like transition state of the rearrangement.

Furthermore, a radical cyclization approach can be considered. A radical generated on a nitrogen-linked side chain could add to an appropriately placed alkene to form the six-membered ring, with the allyl group already present on the precursor.

Finally, transition-metal-catalyzed allylic alkylation of a suitable precursor represents a modern and powerful strategy. An enolate equivalent of the lactam could be reacted with an allyl carbonate or acetate (B1210297) in the presence of a palladium or iridium catalyst. The use of chiral ligands can enable enantioselective formation of the 8a-allyl stereocenter.

Considerations for Stereoselective Synthesis of the Hexahydroindolizine Framework

In many synthetic approaches, the stereochemistry of the indolizidine ring system is established through diastereoselective cyclization reactions. For instance, the reduction of a cyclic iminium ion precursor often proceeds with high diastereoselectivity, influenced by the existing stereocenters on the side chain. Similarly, intramolecular Michael additions and Diels-Alder reactions can provide excellent stereocontrol over the newly formed ring.

The use of chiral auxiliaries is a well-established strategy to induce asymmetry. An auxiliary attached to the nitrogen or another part of the precursor can direct the stereochemical course of key bond-forming reactions. Subsequent removal of the auxiliary reveals the chiral indolizidine core.

Asymmetric catalysis offers a more efficient approach to enantiocontrol. Asymmetric hydrogenation of an unsaturated indolizidine precursor using chiral rhodium or ruthenium catalysts can set the stereocenters of the six-membered ring. researchgate.net As mentioned previously, asymmetric allylic alkylation is a powerful tool for establishing the 8a-stereocenter enantioselectively.

Substrate-based stereocontrol , where existing stereocenters in a precursor dictate the stereochemical outcome of subsequent reactions, is also a vital consideration. This is particularly relevant in syntheses starting from chiral pool materials like amino acids or carbohydrates.

The relative stereochemistry of substituents on the indolizidine ring can often be predicted and controlled based on thermodynamic and kinetic principles. For example, the cis-fusion of the two rings is often thermodynamically favored. Spectroscopic techniques, such as the observation of Bohlmann bands in the FTIR spectrum, can provide evidence for the stereochemical arrangement of the ring junction. researchgate.net

Advanced Synthetic Methodologies for Hexahydroindolizin 8 5h One Core Architectures

Cyclization and Annulation Reactions for Indolizine (B1195054) Ring Systems

Cyclization and annulation reactions are fundamental to the construction of the bicyclic indolizine framework. scripps.edu These processes involve the formation of a ring from one or more acyclic precursors, often creating two new bonds in a single, efficient process. scripps.edu The strategic fusion of a new ring onto a pre-existing system is a powerful approach for assembling complex heterocyclic architectures. scripps.edu

The [3+2] cycloaddition reaction involving pyridinium (B92312) ylides is a versatile and direct method for synthesizing the indolizine core. nih.govx-mol.com This strategy relies on the generation of a pyridinium ylide, a 1,3-dipole, which then reacts with a dipolarophile, typically an activated alkene or alkyne, to form the five-membered ring of the indolizine system. nih.govresearchgate.net

Pyridinium ylides are typically generated in situ from corresponding pyridinium salts, often stabilized by an electron-withdrawing group on the carbanionic carbon. nih.govresearchgate.net The reaction of these ylides with electron-deficient alkenes, such as nitroolefins or α,β-unsaturated ketones, proceeds via a Michael addition followed by cyclization, ultimately leading to the indolizine product. nih.govrsc.org The versatility of this method allows for the synthesis of a wide array of substituted indolizines. nih.govacs.org For instance, the reaction of 3-nitroindoles with pyridinium methylides can produce functionalized indolizine derivatives. acs.org

Recent advancements have focused on developing highly stereoselective versions of this reaction. A dearomative [3+2] cycloaddition between cyclic pyridinium ylides and nitroolefins has been developed, providing efficient access to complex spiro-indolizidine scaffolds with high yield and stereoselectivity under mild conditions. rsc.org

Table 1: Examples of [3+2] Cycloaddition for Indolizine Synthesis

Pyridinium Ylide PrecursorDipolarophileCatalyst/ConditionsProduct TypeReference
N-phenacylpyridinium bromideElectron-deficient alkenesBase (e.g., K₃PO₄)Substituted Indolizines researchgate.netacs.org
Cyclic Pyridinium SaltsNitroolefinsBaseSpiro-indolizidine Scaffolds rsc.org
Pyridinium Salts1-chloro-2-nitrostyrenesBaseCytotoxic Indolizines nih.gov

Intramolecular cyclization represents a powerful strategy for constructing the hexahydroindolizine skeleton from a single, pre-functionalized acyclic precursor. researchgate.net This approach offers excellent control over stereochemistry, as the configuration of the starting material can be directly translated to the cyclic product. researchgate.net

One notable method involves an intramolecular conjugate displacement. researchgate.net In this process, N-protected amino aldehydes are converted into allylic acetates. researchgate.net Subsequent removal of the nitrogen protecting group triggers a spontaneous cyclization to yield the bicyclic hexahydroindolizine structure. researchgate.net Another key strategy is the acid-induced cyclization of hexahydroindolinones that bear tethered π-bonds. nih.gov This reaction proceeds through an N-acyliminium ion intermediate, with the tethered group attacking intramolecularly to form the second ring of the indolizidine system. nih.gov The stereochemical outcome is often highly selective, dictated by the preference for an axial attack on the intermediate from the less hindered face. nih.gov

Visible-light-induced photoredox catalysis has also emerged as a modern tool for intramolecular cyclization, enabling the construction of oxindole (B195798) derivatives from N-aryl acrylamides under metal-free conditions. mdpi.com

Cascade, or domino, reactions offer a highly efficient means of synthesizing complex polycyclic systems in a single operation by combining multiple bond-forming events in one pot. researchgate.netwhiterose.ac.uk These reactions are prized for their atom and step economy, minimizing waste and simplifying synthetic procedures. rsc.org

For indolizine-containing systems, palladium-catalyzed multicomponent cascade reactions have been developed. rsc.orgresearchgate.net One such process involves the reaction of 3-diazo oxindole with isocyanides, proceeding through an amide-assisted [3+1+1] annulation to create N-fused polycyclic indoles. rsc.orgresearchgate.net Gold(I) catalysis has also been employed in cascade reactions to generate polycyclic fused indoles, highlighting the utility of transition metals in orchestrating complex transformations. nih.gov

Furthermore, the strategic merger of indole (B1671886) and indolizine moieties into a single polycyclic aromatic system has been achieved through targeted benzannulation, allowing for precise control over the electronic and optical properties of the resulting chromophores. acs.org Visible-light-induced dearomative annulation reactions of indoles are another modern approach, providing access to fused and spiro indolines through stereoselective radical cascade pathways. acs.org

Transition metal catalysis is a cornerstone of modern organic synthesis, and it plays a crucial role in the formation of indolizine and related heterocyclic rings. Palladium and rhodium catalysts are particularly effective in these transformations.

Palladium(II)-mediated C-H functionalization has been used to transform indolizine precursors into polycyclic fused N-heterocycles. acs.org Palladium-catalyzed intramolecular carbopalladation/cyclization cascades provide access to a variety of polycyclic N-fused heterocycles. acs.org A Pd-catalyzed multicomponent cascade reaction of 3-diazo oxindole and isocyanides has been reported for the synthesis of N-fused polycyclic indoles. rsc.org

Copper catalysis has also proven effective. A copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate derivatives with gem-difluoroalkenes has been developed, which proceeds via the cleavage of C-F bonds to afford substituted indolizine derivatives. rsc.org

Table 2: Metal Catalysts in Indolizine Synthesis

Metal CatalystReaction TypeSubstratesProductReference
Palladium(II) Acetate (B1210297)C-H FunctionalizationIndolizines6H-indeno[1,2-b]indolizin-6-one acs.org
Palladium CatalystMulticomponent Cascade3-diazo oxindole, IsocyanidesN-fused Polycyclic Indoles rsc.orgresearchgate.net
Gold(I) ChlorideCascade ReactionIndole derivativesPolycyclic Fused Indoles nih.gov
Copper CatalystCoupling Cyclization2-(pyridin-2-yl)acetate, gem-difluoroalkenesSubstituted Indolizines rsc.org
Iridium CatalystTransfer HydrogenationAryl-1,8-naphthyridines, IndolinesTetrahydro Pyridine Derivatives nih.gov

Stereoselective Reduction Strategies for Hexahydroindolizine Frameworks

The final stereochemistry of the hexahydroindolizine core is often established through a stereoselective reduction of a carbonyl or imine functional group within the bicyclic system. The facial selectivity of this reduction is critical for obtaining the desired diastereomer. For example, the synthesis of (-)-8a-epi-swainsonine, an indolizidine alkaloid, relies on the highly selective reduction of a ketone intermediate using lithium tri-tert-butoxyaluminum hydride (Li(t-BuO)₃AlH) to establish the correct stereocenter. researchgate.net

Catalytic hydrogenation is a widely used method for the reduction of double bonds and other unsaturated functionalities. libretexts.org In the context of synthesizing hexahydroindolizine frameworks, it is typically employed to reduce an alkene precursor to the saturated bicyclic alkane. youtube.comyoutube.com The reaction involves the addition of two hydrogen atoms across a double bond in the presence of a metal catalyst, such as palladium, platinum, or nickel. youtube.comyoutube.com

A key feature of catalytic hydrogenation is its stereoselectivity; it is a syn-addition, meaning both hydrogen atoms add to the same face of the alkene. youtube.comyoutube.com This occurs because the alkene adsorbs onto the flat surface of the metal catalyst, and the hydrogen atoms are delivered from the surface to one side of the double bond. libretexts.org This predictable stereochemical outcome is invaluable for controlling the relative stereochemistry at newly formed chiral centers.

Homogeneous catalysts, such as Wilkinson's catalyst (a rhodium complex), can also be used and often operate under milder conditions with excellent chemoselectivity, allowing for the selective hydrogenation of less substituted double bonds in a polyunsaturated substrate. youtube.com

Metal Hydride Reductions and Their Selectivity

Metal hydride reduction is a fundamental tool for modifying carbonyl groups within the indolizinone system. The choice of reducing agent is paramount as it dictates the stereochemical outcome of the reaction, particularly in the reduction of a ketone precursor to form a hydroxyl group, which may be a step in a multi-stage synthesis. The primary agents used are complex metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). uop.edu.pklibretexts.org

The stereoselectivity of these reductions is largely governed by steric hindrance. In a substrate like a substituted hexahydroindolizinone, the hydride reagent can approach the carbonyl from two faces.

Less Sterically Hindered Reagents: Small reagents, such as sodium borohydride and lithium aluminum hydride, tend to attack from the less sterically encumbered face of the molecule. odinity.com For a cyclohexanone-like ring within the indolizine core, this often corresponds to an axial attack, leading to the formation of the thermodynamically more stable equatorial alcohol. odinity.com

Sterically Bulky Reagents: More sterically demanding reagents, such as lithium tri-sec-butylborohydride (L-Selectride), are highly sensitive to the steric environment around the carbonyl group. odinity.comslideshare.net They preferentially attack from the more accessible face, which can lead to the formation of the kinetically favored, and often thermodynamically less stable, axial alcohol. odinity.com

The precise stereochemical outcome depends on the specific substitution pattern of the hexahydroindolizinone ring system.

Table 1: Stereoselectivity of Metal Hydride Reducing Agents on a Substituted Cyclohexanone Model

Reducing Agent Predominant Attack Trajectory Major Product (Alcohol Position) Product Ratio (trans:cis or equatorial:axial) Reference
Sodium Borohydride (NaBH₄) Axial Equatorial (trans) 2.4 : 1.0 odinity.com
Lithium Aluminum Hydride (LiAlH₄) Axial Equatorial (trans) 9.5 : 1.0 odinity.com

Reductive Cyclization Approaches

Reductive cyclization offers an elegant method for constructing the bicyclic hexahydroindolizin-8(5H)-one core in a single, concerted, or tandem operation. These strategies typically involve the intramolecular reaction of two functional groups on an acyclic precursor, where one of the reactions is a reduction.

A plausible and powerful strategy is the reductive cyclization of a nitro-ketone. This approach can be conceptualized in a multi-step sequence:

Precursor Synthesis: An appropriate acyclic or monocyclic precursor containing both a ketone (or a group that can be converted to a ketone) and a nitro group is synthesized. A nitro-Michael addition is a common method to generate such precursors. chemrxiv.org

Reduction of the Nitro Group: The nitro group is selectively reduced to an amine. Common reagents for this transformation include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents like iron in acetic acid or zinc dust.

Intramolecular Cyclization: The newly formed amine then undergoes a spontaneous or catalyzed intramolecular condensation with the ketone moiety to form an imine or enamine, which upon further reduction or tautomerization and subsequent lactamization, yields the hexahydroindolizin-8(5H)-one ring system.

A related approach involves a base-mediated reductive cyclization of a ketone tethered to a nitrobenzene (B124822) moiety, which has been used to access complex benzazocine ring systems and could be adapted for indolizinone synthesis. ub.edu

Table 2: Conceptual Overview of a Reductive Cyclization Strategy

Step Transformation Typical Reagents/Conditions Intermediate Formed Reference
1 Nitro-Michael Addition Nitroalkane, enone, organocatalyst (e.g., thiourea) Nitro-Michael adduct chemrxiv.org

Development of 8A-Allyl Functionalization Protocols

Introducing an allyl group at the 8a position of hexahydroindolizin-8(5H)-one represents a significant synthetic challenge. This position is a bridgehead carbon, which is sterically congested and electronically deactivated. Furthermore, forming the necessary enolate intermediate at the bridgehead is difficult due to the geometric constraints described by Bredt's rule, which posits that a double bond cannot be formed at a bridgehead position in a small bicyclic system without introducing excessive ring strain. nih.gov Despite these challenges, modern synthetic methods provide potential pathways.

Allylic Alkylation Reactions at the Bridgehead Position

Direct allylation would most likely proceed via the formation of a bridgehead enolate or an equivalent nucleophilic species, followed by reaction with an allyl electrophile.

Transition metal catalysis offers the most promising avenue for achieving this difficult transformation. Palladium and copper catalysts are well-known for their ability to facilitate C-C bond formation under mild conditions.

Palladium-Catalyzed Allylation: A highly relevant strategy is the palladium-catalyzed decarboxylative allylic alkylation of fully substituted amide enolates, a method developed for the construction of acyclic quaternary carbon stereocenters. acs.org This approach could be adapted by first generating a carboxylated derivative at the 8a position, followed by Pd-catalyzed decarboxylative allylation. A more direct route might involve the direct palladium-catalyzed coupling of a pre-formed bridgehead enolate with an allyl electrophile, such as allyl acetate or allyl carbonate. dicp.ac.cn The success of direct β-arylation of lactams using palladium catalysis suggests that generating a reactive nucleophile at a position adjacent to the lactam nitrogen is feasible. nih.gov

Copper-Catalyzed Allylation: Copper(I) catalysts are renowned for their ability to perform conjugate additions and allylate carbonyls and imines. nih.govmit.eduresearchgate.net A potential strategy would involve the synthesis of an α,β-unsaturated hexahydroindolizinone precursor. A copper-catalyzed conjugate addition of an allyl nucleophile, such as that derived from an allyl boronate, could then install the allyl group at the 8a position. The use of copper hydride (CuH) catalysis has enabled the hydroallylation of various substrates, providing another potential route. mit.edu

Table 3: Representative Transition Metal Catalyst Systems for Allylation

Metal Typical Ligand Allyl Source Reaction Type Reference
Palladium (Pd) Chiral bis(phosphine) (e.g., Spiroketal-based) Allylboronate (AllylB(pin)) Asymmetric Allyl-Allyl Cross-Coupling dicp.ac.cn
Palladium (Pd) (S)-t-Bu-Phosphino-oxazoline Allylic carbonate Decarboxylative Allylic Alkylation acs.org
Copper (Cu) N-Heterocyclic Carbene (NHC) Allylboronate Asymmetric 1,6-Conjugate Allylation nih.gov

The use of classical organometallic reagents, such as Grignard or organolithium reagents, is another potential method. youtube.comyoutube.com However, these highly reactive nucleophiles could potentially add directly to the lactam carbonyl. A more controlled approach would involve:

Enolate Formation: Deprotonation at the 8a-position using a strong, sterically hindered non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) to form the bridgehead enolate.

Trapping with an Electrophile: The resulting enolate is then reacted in situ with an allyl electrophile, such as allyl bromide or allyl iodide.

Alternatively, less reactive organometallic reagents like organocuprates (Gilman reagents), such as lithium diallylcuprate (Li₂Cu(allyl)₂), could be employed. chadsprep.com These reagents are known for their propensity to undergo conjugate addition to α,β-unsaturated carbonyls, which could be a viable strategy if an unsaturated indolizinone precursor is used.

Achieving stereocontrol in the introduction of the allyl group is crucial for synthesizing specific enantiomers or diastereomers. The strategy for stereocontrol is intrinsically linked to the chosen allylation method.

Substrate Control: The inherent chirality and conformation of the hexahydroindolizin-8(5H)-one ring system can direct the approach of the incoming allyl group. The bicyclic framework creates a distinct steric environment, forcing the electrophile or organometallic reagent to attack from the less hindered face, thereby inducing diastereoselectivity.

Reagent Control: In transition metal-catalyzed reactions, stereocontrol is most effectively achieved by using chiral ligands. acs.org Chiral phosphine (B1218219) ligands, such as Josiphos, Ph-BPE, or various phosphoramidites, can coordinate to the metal center (e.g., palladium or copper) and create a chiral environment that biases the reaction to produce one enantiomer over the other. dicp.ac.cnresearchgate.netmit.edu The choice of ligand can be critical, sometimes even reversing the regioselectivity of the addition. researchgate.net This approach allows for the synthesis of highly enantioenriched products, often with excellent enantiomeric excess (ee).

Cross-Coupling Strategies for Allylic Group Introduction

The introduction of an allyl group at the C-8a position of the hexahydroindolizin-8(5H)-one core is a critical step in the synthesis of the target compound. Palladium-catalyzed cross-coupling reactions, particularly the Tsuji-Trost allylation, stand out as a premier method for this transformation. organic-chemistry.orgwikipedia.org This reaction involves the palladium-catalyzed reaction of a nucleophile with a substrate containing a leaving group in an allylic position. wikipedia.org

For the synthesis of 8A-allylhexahydroindolizin-8(5H)-one, the ketone precursor, hexahydroindolizin-8(5H)-one, can be deprotonated to form an enolate, which then serves as the nucleophile. The reaction of this enolate with an allyl electrophile, such as allyl acetate or allyl bromide, in the presence of a Pd(0) catalyst, installs the C8a-allyl group. The mechanism proceeds via the coordination of the palladium catalyst to the allyl electrophile, followed by oxidative addition to form a η³-π-allyl-Pd(II) complex. Subsequent attack by the indolizinone enolate leads to the desired C-allylated product and regeneration of the Pd(0) catalyst. organic-chemistry.orgwikipedia.org

The choice of phosphine ligands is critical for the success of the reaction, influencing reactivity and selectivity. wikipedia.org The use of chiral ligands can also enable asymmetric allylic alkylation, leading to enantioenriched products, which is particularly valuable in natural product synthesis. nih.gov The reaction can be applied to pre-formed, non-stabilized lithium enolates, providing a direct route to α-allylated ketones. orgsyn.org

Table 1: Key Features of Palladium-Catalyzed Allylation

FeatureDescriptionKey References
Reaction Name Tsuji-Trost Reaction (or Trost Allylic Alkylation) organic-chemistry.orgwikipedia.org
Catalyst Palladium(0) complexes, often with phosphine ligands wikipedia.org
Nucleophile Enolate of hexahydroindolizin-8(5H)-one organic-chemistry.org
Electrophile Allyl compounds with a good leaving group (e.g., allyl acetate, allyl carbonate) organic-chemistry.orgnih.gov
Key Intermediate η³-π-allyl-Pd(II) complex wikipedia.org
Advantages Mild conditions, high efficiency, broad scope, potential for asymmetry nih.gov

Alternative strategies involve the use of other metals like iridium, which can offer complementary regioselectivity, or the use of in situ generated organometallic reagents, such as those from indium. thieme-connect.de

Regioselective Ketone Formation at the 8-Position

The formation of the carbonyl group at the C-8 position is a defining feature of the hexahydroindolizin-8(5H)-one core. Several methodologies can be employed to achieve this regioselectively.

The most direct method for installing the C-8 ketone is the oxidation of a corresponding C-8 secondary alcohol precursor, 8-hydroxyhexahydroindolizine. To avoid over-oxidation and protect sensitive functional groups within the molecule, mild and selective oxidation reagents are preferred.

The Swern oxidation is a widely used method that employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions (typically performed at -78 °C) and broad tolerance of other functional groups, making it suitable for complex intermediates. wikipedia.org The byproducts are volatile, simplifying purification, though the generation of foul-smelling dimethyl sulfide (B99878) is a notable drawback. organic-chemistry.org

Another powerful and mild alternative is the Dess-Martin oxidation , which utilizes the hypervalent iodine reagent, Dess-Martin periodinane (DMP). wikipedia.orgjk-sci.comtcichemicals.com This reaction proceeds efficiently at room temperature in neutral solvents like dichloromethane, converting secondary alcohols to ketones in high yields with a simple workup. wikipedia.orgorganic-chemistry.org Its high chemoselectivity makes it ideal for late-stage oxidations on sensitive substrates. wikipedia.orgtcichemicals.com

Table 2: Comparison of Mild Oxidation Methods for C-8 Ketone Formation

Oxidation MethodReagentsTypical ConditionsAdvantagesDisadvantages
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °C to RT, CH₂Cl₂Mild, avoids toxic metals, high yieldMalodorous byproduct (DMS), requires low temperatures
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room Temperature, CH₂Cl₂Very mild, neutral pH, high chemoselectivity, easy workupReagent is potentially explosive and costly

Rearrangement-Based Ketone Formation

Rearrangement reactions offer an alternative pathway to the C-8 ketone. The α-ketol rearrangement , for instance, involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, driven by the formation of a more stable isomeric product. This reaction can be induced by acid or base. In the context of the indolizidine core, a precursor such as a 7-hydroxy-8-substituted-indolizidine could potentially be rearranged to the desired 8-keto framework, although this is a less commonly reported strategy for this specific system.

Beyond direct oxidation of an alcohol, the C-8 ketone can be formed through the interconversion of other functional groups. For example, a C-8 alkene could be subjected to ozonolysis followed by a reductive workup, or a Wacker-type oxidation if the precursor is a terminal alkene. Hydrolysis of a C-8 geminal dihalide or a ketal protecting group can also unveil the ketone functionality. Another approach involves the reaction of an organometallic reagent with a suitable acylating agent at the C-8 position of a precursor, followed by hydrolysis. These methods provide flexibility in the synthetic design, allowing the ketone to be introduced at various stages of the synthesis.

Convergent and Divergent Synthetic Pathways to this compound

The construction of the target molecule can be approached through either convergent or divergent strategies, each offering distinct advantages.

In contrast, a divergent synthesis begins with a common core intermediate that can be elaborated into multiple different target molecules. wikipedia.orgnih.gov For instance, a chiral hexahydroindolizin-8(5H)-one could serve as a pluripotent branching point. This common intermediate could undergo various reactions, including the previously discussed C-8a allylation to yield the target compound. Other transformations on this intermediate could lead to a library of related indolizidine alkaloids, demonstrating the efficiency and versatility of the divergent approach. wikipedia.org

Table 3: Comparison of Convergent and Divergent Synthetic Strategies

StrategyDescriptionAdvantagesDisadvantages
Convergent Separate synthesis of molecular fragments followed by late-stage coupling. organic-chemistry.orgHigh overall efficiency, allows for parallel synthesis of fragments.Requires careful planning of the fragment coupling reaction.
Divergent A common intermediate is modified to produce a variety of related products. wikipedia.orgnih.govEfficient for creating libraries of compounds, flexible.The yield of any single target may be lower than in a dedicated linear synthesis.

Green Chemistry Approaches and Sustainable Synthesis Strategies

Modern synthetic chemistry places increasing emphasis on sustainability and environmentally benign processes. The synthesis of this compound can incorporate several green chemistry principles.

The use of catalytic reactions, such as the palladium-catalyzed allylation, is inherently green as it reduces the amount of waste generated compared to stoichiometric reagents. Developing recyclable catalysts or using aqueous media can further enhance the sustainability of these steps. organic-chemistry.org For instance, using vinyl-substituted cyclic carbonates, which can be derived from CO₂, as precursors offers a method with high atom economy for building the indolizidine scaffold. wikipedia.orgjk-sci.com

In oxidation reactions, moving away from chromium-based reagents towards milder and less toxic alternatives like the Swern or Dess-Martin oxidations is a key green improvement. organic-chemistry.org Furthermore, modifications to the Swern protocol have been developed that use recyclable, odorless sulfoxides, addressing the issue of the malodorous dimethyl sulfide byproduct. nih.gov

Other green approaches include the use of microwave-assisted synthesis to reduce reaction times and energy consumption, and performing reactions under solvent-free conditions, such as mechanochemical grinding, which can be applied to cross-coupling reactions. orgsyn.org The sourcing of starting materials from renewable biomass instead of petrochemical feedstocks is another important aspect of sustainable synthesis. nih.gov

Microwave-Assisted Synthesis in Hexahydroindolizine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical transformations, including the synthesis of nitrogen-containing heterocycles. rsc.org The primary advantage of using microwave irradiation is the rapid and efficient heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. sphinxsai.comresearchgate.net This methodology has been successfully applied to the synthesis of various heterocyclic systems, and its principles are applicable to the construction of the hexahydroindolizin-8(5H)-one core.

The application of microwave energy can significantly enhance the efficiency of key bond-forming reactions, such as cyclization and condensation steps, which are crucial in building the bicyclic indolizidine framework. bohrium.com For instance, in the synthesis of related N-heterocycles, microwave irradiation has been shown to improve yields by 10-30% and reduce reaction times by a factor of 10 to 1000. sphinxsai.com In many cases, reactions that require several hours of reflux under conventional conditions can be completed in a matter of minutes in a dedicated microwave reactor. organic-chemistry.orgd-nb.info

Research on various heterocyclic compounds demonstrates the general advantages of microwave-assisted synthesis. For example, the synthesis of quinoline (B57606) derivatives saw an increase in average yield from 34% with conventional heating to 72% with microwave irradiation. nih.gov Similarly, the synthesis of certain substituted imidazoles and other N-heterocycles showed yield improvements of up to 25% with a fraction of the reaction time. rsc.orgindianchemicalsociety.com These findings underscore the potential of MAOS to optimize the synthesis of the hexahydroindolizin-8(5H)-one core, making it a more efficient and atom-economical process.

Heterocyclic SystemMethodReaction TimeYield (%)Reference
Substituted QuinolinesConventional (Oil-bath)~2-4 h34 (average) nih.gov
Microwave-Assisted30-40 min72 (average)
ThiazolopyrimidinesConventional24 h42-55 d-nb.info
Microwave-Assisted8 min69-88
Benzoindole DerivativesConventional12 h50-65 rsc.org
Microwave-Assisted1 h70-89
1,3-Diarylimidazolinium ChloridesConventional (Reflux)24-72 hHigh organic-chemistry.org
Microwave-Assisted< 5 minup to 98

Solvent-Free and Eco-Friendly Methodologies

In line with the principles of green chemistry, the development of solvent-free and eco-friendly synthetic methods is a major focus of contemporary research. mdpi.com These approaches aim to minimize or eliminate the use of hazardous organic solvents, reduce waste, and employ catalysts that are benign and recyclable. researchgate.net Such methodologies are highly relevant to the synthesis of the hexahydroindolizin-8(5H)-one core, offering a more sustainable pathway to this important scaffold.

One prominent eco-friendly approach is the use of water as a reaction solvent. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Catalyst-free reactions in aqueous media have been developed for the synthesis of various heterocyclic compounds, such as 1-oxo-hexahydroxanthenes, which can be achieved in high yields simply by refluxing the reactants in water. academie-sciences.fr This approach avoids the need for potentially hazardous catalysts and organic solvents.

Solvent-free reaction conditions represent another significant advancement in green synthesis. mdpi.com These reactions are often conducted by grinding the solid reactants together, sometimes with a catalytic amount of a solid-supported reagent, or by simply heating a neat mixture of reactants. researchgate.netresearchgate.net For example, the synthesis of polyhydroquinoline derivatives has been successfully achieved under solvent-free conditions using a catalytic amount of a natural organic acid like ascorbic acid. researchgate.net This method offers advantages such as high yields, clean reaction profiles, and simple work-up procedures. The use of recyclable catalysts, such as iron oxide nanoparticles or clay-supported catalysts, further enhances the green credentials of these synthetic routes. academie-sciences.fr

Heterocyclic SystemMethodologyCatalyst/ConditionsKey AdvantagesReference
PolyhydroquinolinesSolvent-FreeAscorbic Acid (organocatalyst)Environmentally benign, non-toxic catalyst, high yields. researchgate.net
1-Oxo-hexahydroxanthenesAqueous MediumCatalyst-free, reflux in waterEliminates catalyst and organic solvents, simple work-up. academie-sciences.fr
PolyhydroquinolinesSolvent-FreeZn-MOF microspheresHeterogeneous catalyst, efficient, mild conditions. nih.gov
1,8-Naphthyridine DerivativesSolid-state GrindingFeCl₃·6H₂OSolvent-free, simple procedure, reduced pollution. researchgate.net

Stereochemical Considerations in 8a Allylhexahydroindolizin 8 5h One Synthesis

Control of Absolute Configuration at the 8A Bridgehead Stereocenter

Establishing the desired absolute configuration at the C-8a bridgehead is a fundamental challenge in the synthesis of 8A-allylhexahydroindolizin-8(5H)-one. A primary strategy to achieve this control is through the "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.comyoutube.com Molecules like carbohydrates, α-amino acids (such as D-serine or L-proline), and tartaric acids serve as versatile chiral templates. mdpi.comresearchgate.net

In this methodology, the inherent chirality of the starting material is transferred through a sequence of chemical reactions to the target molecule, thereby dictating the absolute stereochemistry of the newly formed stereocenters, including the 8a-position. For instance, enantiomerically pure five-membered cyclic nitrones, which can be prepared in large quantities from precursors like L-malic acid, have been used in cycloaddition reactions to create the core structure of indolizidine alkaloids with good diastereocontrol. researchgate.net The synthesis begins with a chiral building block where the stereochemistry is already set, and subsequent cyclization and functionalization steps are designed to preserve this initial chirality, ultimately leading to the desired enantiomer of the hexahydroindolizinone core.

Table 1: Chiral Pool Starting Materials for Indolizidine Synthesis

Chiral Pool Source Type of Compound Key Advantage
L-Proline Amino Acid Provides the pyrrolidine (B122466) ring structure directly.
D-Glutamic Acid Amino Acid Versatile building block for constructing bicyclic systems. researchgate.net
L-Malic Acid Hydroxy Acid Can be converted to chiral nitrones for cycloaddition strategies. researchgate.net

Diastereoselective Synthesis in Multistep Sequences

When a molecule already contains one or more stereocenters, the introduction of a new stereocenter can be influenced by the existing ones, a phenomenon known as substrate-controlled diastereoselection. In the multistep synthesis of substituted hexahydroindolizinones, the stereochemistry of intermediates plays a crucial role in determining the final configuration of the product. mdpi.com Synthetic strategies are often designed to exploit this effect to produce a single diastereomer out of many possibilities.

For example, the 1,2-addition of a nucleophile to a chiral SAMP/RAMP-hydrazone derived from an aldehyde can proceed with high stereoselectivity, setting a key stereocenter that then directs subsequent cyclization steps to form the indolizidine core. marz-kreations.com The choice of nucleophile and reaction conditions can allow for "synthon control," enabling the selective synthesis of different epimers. marz-kreations.com Similarly, in the construction of the bicyclic indolizidine framework, intramolecular cycloaddition reactions are often highly diastereoselective, with the facial selectivity of the reaction being governed by the steric and electronic properties of the acyclic precursor. researchgate.net This control ensures that the relative stereochemistry between the 8a-substituent and other substituents on the rings is precisely established.

Chiral Auxiliary-Mediated Approaches to Indolizidine Derivatives

A powerful strategy for inducing chirality in a molecule is the temporary incorporation of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is attached to an achiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method is particularly effective for creating quaternary stereocenters like the C-8a position in hexahydroindolizinone.

Commonly used auxiliaries include Evans' oxazolidinones and pseudoephedrine amides. wikipedia.orgresearchgate.net In a typical sequence, a precursor to the hexahydroindolizinone skeleton is coupled with a chiral auxiliary. The resulting adduct is then subjected to an alkylation reaction, for instance, the introduction of the allyl group. The bulky and stereochemically defined auxiliary blocks one face of the intermediate enolate, forcing the allyl halide to attack from the less hindered face, thus leading to the formation of one enantiomer in preference to the other. researchgate.net The diastereoselectivity of these reactions is often very high. nih.gov Once the C-8a allyl group is installed with the correct stereochemistry, the auxiliary is cleaved under mild conditions to yield the enantiomerically enriched product. researchgate.net

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Mechanism of Control
Evans' Oxazolidinones Alkylation, Aldol Reactions Forms a chiral enolate; steric hindrance from the auxiliary directs the electrophile. researchgate.netresearchgate.net
SAMP/RAMP Hydrazones Alkylation, 1,2-Addition Forms a chiral hydrazone; directs nucleophilic attack on the C=N double bond. marz-kreations.com
Pseudoephedrine Alkylation Forms a chiral amide enolate; the methyl group directs the approach of the electrophile. wikipedia.org

Asymmetric Catalysis in Carbon-Carbon Bond Formation for Hexahydroindolizine Compounds

Asymmetric catalysis is a highly efficient method for synthesizing enantiomerically pure compounds, as a small amount of a chiral catalyst can generate a large quantity of a chiral product. youtube.com This approach is applicable to the formation of the crucial C-C bond between the C-8a position and the allyl group in this compound. Both transition-metal catalysis and organocatalysis have been successfully employed for asymmetric C-C bond formation in the synthesis of related heterocyclic structures. nih.govresearchgate.netcroucher.org.hk

In transition-metal catalysis, a metal such as palladium, nickel, or rhodium is combined with a chiral ligand (e.g., BINAP) to form a chiral catalyst complex. nih.govyoutube.com This complex can then catalyze reactions like allylic alkylation with high enantioselectivity. croucher.org.hknih.gov For example, a nickel-catalyzed cycloaddition has been used as a key step in the enantioselective synthesis of indolizidine alkaloids, where the chirality of the catalyst system controls the stereochemical outcome of the ring formation. acs.org Organocatalysis, which uses small, chiral organic molecules as catalysts, has also emerged as a powerful tool. For instance, a chiral amine catalyst can activate a substrate by forming a chiral enamine intermediate, which then reacts with an electrophile in a highly face-selective manner, a strategy applicable to the functionalization of the indolizidine core. chemistryviews.org

Configurational Stability and Epimerization Studies of Hexahydroindolizine Systems

The configurational stability of the 8a-bridgehead stereocenter is a critical consideration. Epimerization, the inversion of configuration at a single stereocenter, would lead to a loss of enantiomeric purity. For the this compound, the quaternary nature of the C-8a stereocenter generally imparts high configurational stability. Unlike a stereocenter bearing an acidic proton, there is no straightforward chemical pathway for epimerization under normal conditions.

Mechanistic Investigations of 8a Allylhexahydroindolizin 8 5h One Formation

Elucidation of Reaction Pathways for Key Synthetic Steps

The construction of the 8A-allylhexahydroindolizin-8(5H)-one scaffold is typically achieved through a sequence of key synthetic steps, primarily involving the formation of a cyclic iminium ion intermediate followed by an intramolecular cyclization. One of the most prominent and mechanistically studied pathways is the aza-Prins cyclization. nih.govresearchgate.net

The reaction pathway commences with the condensation of a suitable 2-allylpyrrolidine (B1599746) derivative with an appropriate carbonyl compound, often an aldehyde, in the presence of an acid catalyst. This condensation generates a crucial iminium ion intermediate. The subsequent step involves the intramolecular nucleophilic attack of the pendant allyl group onto the electrophilic iminium carbon, leading to the formation of the bicyclic hexahydroindolizine ring system. researchgate.net The reaction is terminated by the capture of the resulting cation by a nucleophile present in the reaction medium, such as water, to afford a hydroxylated indolizidine derivative which can be further transformed into the target ketone. nih.gov

Transition State Analysis in Allylation and Cyclization Events

The stereochemical outcome of the formation of this compound is largely determined by the geometry of the transition state during the key cyclization step. In the context of the aza-Prins cyclization, a chair-like transition state is often invoked to explain the high diastereoselectivity observed in the formation of related indolizidine systems. nih.gov

In this model, the pyrrolidine (B122466) ring fusion assumes an equatorial position with respect to the newly forming piperidine (B6355638) ring to minimize steric interactions. The high level of diastereoselectivity is attributed to this favored transition state geometry. nih.gov The approach of the internal nucleophile (the allyl group) to the iminium ion is also a critical factor. Computational studies on related systems, such as cobalt-catalyzed allylic substitutions, have highlighted the importance of steric repulsions between the substituents on the allyl moiety and the ligand sphere of the catalyst in determining the facial selectivity of the attack. While not a direct analogy, this underscores the principle that steric factors in the transition state are paramount in controlling the stereochemistry at the newly formed quaternary center.

The final stereochemistry is also influenced by the trajectory of the external nucleophile that terminates the cyclization cascade. An axial attack of the nucleophile is often favored, as it proceeds through an anti-periplanar alignment with the π* orbital of the intermediate cationic species, leading to the thermodynamically more stable product. nih.gov

Role of Catalysts and Reagents in Stereoselectivity and Regioselectivity

The choice of catalysts and reagents is instrumental in dictating both the stereoselectivity and regioselectivity of the synthesis of this compound. Lewis acids and Brønsted acids are commonly employed to promote the formation of the key iminium ion intermediate and to catalyze the subsequent cyclization.

In the aza-Prins cyclization leading to functionalized indolizidines, trifluoroacetic acid (TFA) has been effectively used as a catalyst. researchgate.net The nature and stoichiometry of the acid catalyst can influence the reaction rate and, in some cases, the stereochemical outcome. The diastereoselectivity of related cyclizations has been shown to be influenced by the choice of metal bases in the formation of precursor metallodienamines, with computational modeling suggesting that the facial approach is governed by the aza-enolate geometry.

In asymmetric syntheses of related heterocyclic systems, chiral catalysts are employed to control the enantioselectivity. For instance, palladium-catalyzed asymmetric allylic alkylation has been used to synthesize chiral building blocks for nitrogen-containing heterocycles. nih.gov The enantioselectivity in such reactions is often dictated by the chiral ligand coordinated to the metal center. Similarly, asymmetric aza-Prins-type cyclizations have been developed using chiral phosphoric acids as catalysts, which effectively create a chiral environment around the reacting species and influence the stereochemical course of the reaction. acs.org

The following table provides representative data on the influence of catalysts and reagents on the yield and diastereoselectivity of aza-Prins cyclizations forming related indolizidine systems.

Entry2-Allylpyrrolidine SubstrateAldehydeCatalyst/ConditionsYield (%)Diastereomeric RatioReference
110aFormaldehyde (10 equiv)TFA (1.0 equiv), MeCN, 24 h, rt80Single diastereomer researchgate.net
210bFormaldehyde (10 equiv)TFA (1.0 equiv), MeCN, 24 h, rt79Single diastereomer researchgate.net
310cFormaldehyde (10 equiv)TFA (1.0 equiv), MeCN, 24 h, rt82Single diastereomer researchgate.net
410aEthyl glyoxylate (B1226380) (5.0 equiv)TFA (2.0 equiv), 1.5 h, 50 °C66Not specified researchgate.net

Table 1: Representative yields and diastereoselectivities in aza-Prins cyclizations of 2-allylpyrrolidines (analogous to precursors for this compound). Data extracted from a study on the synthesis of functionalized indolizidines. researchgate.net

Kinetic and Thermodynamic Studies of Hexahydroindolizine Ring Closure and Functionalization

The formation of the hexahydroindolizine ring system can often lead to a mixture of kinetic and thermodynamic products. The distribution of these products is highly dependent on the reaction conditions, such as temperature and reaction time.

In many cyclization reactions, lower temperatures and shorter reaction times favor the formation of the kinetic product, which is the product formed via the lowest energy transition state. Conversely, higher temperatures and longer reaction times allow for the establishment of an equilibrium between the products, leading to the preferential formation of the more thermodynamically stable product.

For instance, in the 1,3-dipolar cycloaddition of five-membered cyclic nitrones to α,β-unsaturated δ-lactones, a reaction analogous in principle to the cyclization step in indolizidine synthesis, the process is kinetically controlled. However, with γ-lactones, reversibility is observed at higher temperatures, allowing for the formation of the more stable thermodynamic products. This highlights that for the synthesis of this compound, careful control of the reaction conditions is crucial to ensure the desired stereochemical outcome.

The following table summarizes the general principles of kinetic versus thermodynamic control in chemical reactions.

FactorKinetic ControlThermodynamic Control
Governing Principle Rate of reactionStability of product
Reaction Conditions Low temperature, short reaction timeHigh temperature, long reaction time
Product Formed Product with the lowest activation energyThe most stable product
Reversibility Generally irreversibleReversible, allows for equilibration

Table 2: General principles of kinetic versus thermodynamic reaction control.

Advanced Structural Characterization of 8a Allylhexahydroindolizin 8 5h One and Precursors

X-ray Crystallographic Analysis for Definitive Stereochemical Assignment

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structure in the solid state. This powerful technique provides precise information on bond lengths, bond angles, and, most critically, the absolute and relative stereochemistry of chiral centers. For a molecule such as 8A-allylhexahydroindolizin-8(5H)-one, which contains a stereocenter at the 8a position, X-ray crystallography offers the most definitive method for assigning its configuration.

The process involves growing a suitable single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision. In cases where the compound crystallizes in a non-centrosymmetric space group, the anomalous dispersion effect can be used to determine the absolute configuration of the molecule.

While specific crystallographic data for this compound is not publicly available, the general approach can be illustrated by examining related structures. For instance, the crystal structure of 1-dichloroacetyl-8a-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidin-6-one, a compound with a similar bicyclic core, was determined to be in the orthorhombic space group Pbca. researchgate.net Similarly, the analysis of 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one revealed its crystal structure and intermolecular interactions. mdpi.com These examples highlight the capability of X-ray crystallography to provide detailed structural insights that are essential for confirming the stereochemistry of complex heterocyclic systems.

Interactive Data Table: Representative Crystallographic Parameters for Related Heterocyclic Compounds

Parameter1-dichloroacetyl-8a-methyl-octahydropyrrolo[1,2-a]pyrimidin-6-one researchgate.net8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one mdpi.com
Formula C₁₀H₁₄Cl₂N₂O₂C₁₃H₁₆N₂O
Crystal System OrthorhombicMonoclinic
Space Group PbcaP2₁/c
a (Å) 10.312(2)10.134(2)
b (Å) 14.997(3)10.898(2)
c (Å) 15.666(3)11.025(2)
α (°) 9090
β (°) 90106.31(3)
γ (°) 9090
Volume (ų) 2422.7(8)1167.3(4)
Z 84

High-Resolution NMR Spectroscopic Techniques (e.g., 2D NMR, NOESY) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound and its precursors, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information regarding the connectivity and spatial arrangement of atoms.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the chemical environment and multiplicity of each proton in the molecule, while the ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, and the coupling constants (J) in the ¹H NMR spectrum provide information about the dihedral angles between adjacent protons, which is crucial for determining relative stereochemistry.

2D NMR:

COSY (Correlation Spectroscopy): This experiment establishes the connectivity between protons that are coupled to each other, typically through two or three bonds. It is instrumental in identifying spin systems within the molecule, such as the protons of the hexahydroindolizine ring and the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons, allowing for the unambiguous assignment of carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key technique for determining the stereochemistry of a molecule in solution. It identifies protons that are close in space (typically within 5 Å), regardless of whether they are connected through bonds. For this compound, NOESY can be used to establish the relative orientation of the allyl group with respect to the protons on the indolizidine ring, thereby confirming the stereochemistry at the 8a position. The presence or absence of NOE cross-peaks between specific protons provides strong evidence for their spatial proximity.

Interactive Data Table: Expected NMR Signals for this compound

NucleusExpected Chemical Shift Range (ppm)Expected MultiplicityKey 2D NMR Correlations
¹H (Indolizidine Ring) 1.0 - 4.0MultipletsCOSY, HSQC, HMBC, NOESY
¹H (Allyl Group) 4.5 - 6.0MultipletsCOSY, HSQC, HMBC, NOESY
¹³C (Indolizidine Ring) 20 - 70-HSQC, HMBC
¹³C (C=O) 170 - 210-HMBC
¹³C (Allyl Group) 110 - 140-HSQC, HMBC

Mass Spectrometry (e.g., HRMS) for Elemental Composition and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is routinely used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the m/z value of the molecular ion, often to four or five decimal places. This high accuracy allows for the unambiguous determination of the elemental composition of the molecule, as there is only one possible combination of atoms that can result in that specific mass. For this compound (C₁₁H₁₇NO), HRMS would be used to confirm its molecular formula.

Fragmentation Pattern Analysis: In the mass spectrometer, molecules are ionized and can subsequently fragment into smaller, charged species. The pattern of these fragments is often characteristic of the molecule's structure. The fragmentation of indolizidine alkaloids typically involves cleavages of the bonds within the bicyclic ring system. The analysis of these fragmentation pathways can provide valuable structural information that complements the data obtained from NMR spectroscopy. While a specific mass spectrum for this compound is not available, the general principles of fragmentation would apply.

Interactive Data Table: Key Mass Spectrometry Data for this compound

Analysis TypeInformation ObtainedExpected Value for C₁₁H₁₇NO
Low-Resolution MS Molecular Weightm/z = 179
High-Resolution MS Elemental CompositionExact mass for [M+H]⁺: 180.1383
Tandem MS (MS/MS) Fragmentation PatternCharacteristic fragments corresponding to the loss of the allyl group and cleavages of the indolizidine ring.

Computational Chemistry and Theoretical Investigations of 8a Allylhexahydroindolizin 8 5h One Systems

Electronic Structure Elucidation and Reactivity Prediction

The electronic structure of a molecule is fundamental to its reactivity. For 8A-allylhexahydroindolizin-8(5H)-one, the distribution of electrons and the nature of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of primary interest. The presence of a nitrogen atom, a carbonyl group, and an allyl group all significantly influence the electronic environment of the hexahydroindolizine core.

Density Functional Theory (DFT) calculations are a powerful tool for probing these electronic features. Global descriptors of chemical reactivity, such as ionization potential, electron affinity, chemical potential, and molecular hardness, can be calculated to provide a quantitative measure of the molecule's stability and reactivity. mdpi.com For instance, the energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Table 1: Representative Global Reactivity Descriptors for an Indolizidinone System (Illustrative)

DescriptorValue (Illustrative)Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-0.8 eVElectron-accepting ability
HOMO-LUMO Gap5.7 eVChemical reactivity and stability
Chemical Potential (μ)-3.65 eVTendency to exchange electrons
Molecular Hardness (η)2.85 eVResistance to change in electron distribution

Note: These values are illustrative and represent typical ranges for similar heterocyclic systems. Actual values for this compound would require specific calculations.

Reaction Mechanism Simulation and Transition State Determination using DFT Methods

DFT methods are extensively used to simulate reaction mechanisms at the molecular level, providing insights into the energetics and geometries of reactants, transition states, and products. nih.gov For this compound, several reaction pathways could be investigated. For example, the mechanism of electrophilic addition to the allyl double bond could be mapped out, identifying the key intermediates and the rate-determining transition state.

The process of determining a transition state involves locating a first-order saddle point on the potential energy surface. This is a critical step in understanding the kinetics of a reaction, as the energy of the transition state relative to the reactants determines the activation energy barrier. wikipedia.org Computational tools can model the intricate bond-making and bond-breaking processes that occur during a chemical transformation. nih.gov For instance, the cycloaddition reactions involving the allyl group could be computationally explored to predict their feasibility and stereochemical outcomes.

Conformational Analysis and Stereoisomer Stability Assessment

The three-dimensional structure of this compound is complex, featuring a fused bicyclic system. The hexahydroindolizine core can exist in several conformations. Typically, the six-membered ring adopts a chair-like conformation, while the five-membered ring can assume an envelope or twist conformation. The substitution at the 8a position, which is a bridgehead carbon, introduces significant conformational constraints.

Computational methods, particularly DFT and ab initio calculations, can be used to determine the relative energies of different possible conformers. By performing a systematic conformational search, the most stable, low-energy conformations can be identified. This is crucial as the biological activity and reactivity of a molecule are often dictated by its preferred shape.

The presence of the 8a-allyl group also introduces a stereocenter at the C8a position. Depending on the synthetic route, different stereoisomers may be formed. Computational analysis can predict the relative thermodynamic stabilities of these diastereomers by comparing their calculated ground-state energies. Such studies are vital for understanding the stereochemical control in synthetic pathways.

Table 2: Illustrative Relative Energies of Hexahydroindolizine Conformers

ConformerSix-membered RingFive-membered RingRelative Energy (kcal/mol) (Illustrative)
1ChairEnvelope0.0 (most stable)
2ChairTwist1.2
3Skew-BoatEnvelope4.5

Note: The relative energies are hypothetical and serve to illustrate the concept of conformational analysis.

Ab Initio and Density Functional Theory (DFT) Studies on Bond Formation and Cleavage within the Hexahydroindolizine Core

The stability of the hexahydroindolizine core is determined by the strength of its constituent chemical bonds. Ab initio and DFT methods can be employed to calculate bond dissociation energies (BDEs), which quantify the energy required to break a specific bond homolytically. wikipedia.org This information is invaluable for predicting the molecule's thermal stability and its propensity to undergo fragmentation or rearrangement reactions.

For this compound, key bonds for such an analysis would include the C-N bonds within the heterocyclic core and the C-C bond connecting the allyl group to the 8a position. The calculated BDEs can reveal the weakest points in the molecular framework, which are likely to be the sites of initial bond cleavage under energetic conditions. wayne.edu

Conversely, these computational techniques can also model bond formation. For instance, in simulating a synthetic route, the formation of the C-N or C-C bonds that construct the bicyclic system can be studied to understand the reaction's thermodynamics and kinetics. These theoretical investigations complement experimental studies by providing a detailed picture of the bonding changes throughout a reaction.

Advanced Derivatization and Functionalization Strategies Post Synthesis

Chemical Transformations of the Allyl Moiety

The terminal double bond of the C8a-allyl group is a versatile functional handle for a variety of chemical transformations, including epoxidation, hydroformylation, and halogenation.

The epoxidation of the allyl group in indolizidine systems can be achieved using various oxidizing agents. The diastereoselectivity of this reaction is often influenced by the presence of nearby functional groups. For instance, in related allylic alcohol systems, epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can be directed by hydrogen bonding, leading to high diastereoselectivity. While direct experimental data on 8A-allylhexahydroindolizin-8(5H)-one is limited, it is anticipated that epoxidation would proceed to yield the corresponding epoxide. The stereochemical outcome would likely be influenced by the steric hindrance imposed by the bicyclic core.

A study on the diastereoselective epoxidation of allylic diols derived from Baylis-Hillman adducts highlights the directing effect of hydroxyl groups in achieving high anti-diastereoselectivity. This suggests that prior reduction of the ketone at C8 could influence the facial selectivity of the epoxidation of the allyl group.

Table 1: Potential Epoxidation Reactions of the Allyl Moiety

Oxidizing Agent Expected Product Potential Diastereoselectivity
m-CPBA 8A-(oxiran-2-ylmethyl)hexahydroindolizin-8(5H)-one Dependent on steric factors
Vanadium catalysts 8A-(oxiran-2-ylmethyl)hexahydroindolizin-8(5H)-one Potentially high

Rhodium-catalyzed hydroformylation presents a powerful method for the conversion of the terminal alkene of the allyl group into an aldehyde. This transformation has been successfully applied to N-allylpyrroles in the synthesis of indolizidines. The resulting aldehyde can then serve as a key intermediate for further functionalization, such as reductive amination or oxidation to a carboxylic acid. The regioselectivity of the hydroformylation (i.e., formation of the linear vs. branched aldehyde) can often be controlled by the choice of ligands on the rhodium catalyst.

The allylic position of the allyl group is susceptible to radical halogenation, while the double bond can undergo addition reactions. Allylic bromination can be selectively achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. Alternatively, the addition of halogens such as bromine or chlorine across the double bond would yield the corresponding dihalo-derivative.

Modifications of the Ketone Functionality

The ketone at the C8 position is a prime site for a range of chemical modifications, including reduction to an alcohol and conversion to an alkene via olefination.

The reduction of the C8-ketone to the corresponding secondary alcohol can be accomplished using a variety of reducing agents. The stereochemical outcome of this reduction is a critical aspect. The use of bulky reducing agents, such as L-Selectride, has been shown to afford high diastereoselectivity in the reduction of related bicyclic ketones. The approach of the hydride reagent is typically dictated by the steric hindrance of the hexahydroindolizine core, leading to the preferential formation of one diastereomer.

Table 2: Diastereoselective Reduction of the C8-Ketone

Reducing Agent Expected Major Diastereomer Reported Diastereomeric Ratio (in analogous systems)
Sodium borohydride (B1222165) Axial or Equatorial Alcohol Mixture of diastereomers
L-Selectride Axial Alcohol (from least hindered face) High (e.g., >95:5)

The ketone functionality can be converted into an exocyclic double bond through olefination reactions. The Wittig reaction, using a phosphonium ylide, is a classic method for this transformation. A key advantage of the Wittig reaction is the definitive placement of the double bond. For instance, reaction with methylenetriphenylphosphorane would yield 8A-allyl-8-methylenehexahydroindolizine.

The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate carbanion, offers an alternative that often favors the formation of the (E)-alkene with high selectivity. This method is particularly useful when introducing substituted alkylidene groups.

Selective Functionalization at Other Positions of the Hexahydroindolizine Core

While the allyl and ketone groups are the most reactive sites, functionalization of the C-H bonds at other positions of the hexahydroindolizine core presents a more challenging yet valuable strategy for diversification. Modern techniques such as C-H activation and photoredox catalysis are emerging as powerful tools for this purpose.

Recent advancements in C-H activation of indolizines have demonstrated the feasibility of introducing functional groups at various positions on the heterocyclic scaffold. These methods often employ transition metal catalysts to selectively activate specific C-H bonds, allowing for the introduction of aryl, alkyl, or other functional groups.

Photoredox catalysis, a rapidly developing field, enables the generation of radical intermediates under mild conditions, which can then participate in a variety of bond-forming reactions. This approach could potentially be applied to the late-stage functionalization of the hexahydroindolizine core of this compound.

Ring Expansions or Contractions of the Hexahydroindolizine Core

Modification of the bicyclic scaffold itself through ring expansion or contraction can lead to novel heterocyclic systems.

Ring expansion of the piperidine (B6355638) ring within the hexahydroindolizine core could potentially be achieved through reactions such as the Beckmann rearrangement of the corresponding oxime. Conversion of the C8-ketone to its oxime, followed by treatment with an acid catalyst, could induce a rearrangement to a seven-membered lactam, thereby expanding the six-membered ring. The diastereoselective synthesis of bicyclic γ-lactams via the ring expansion of monocyclic β-lactams has been reported, suggesting the feasibility of such transformations in related systems.

Ring contraction of the piperidine ring to a pyrrolidine (B122466) ring is a less common but synthetically intriguing transformation. Photomediated ring contractions of saturated heterocycles, including piperidines, have been reported. Another potential strategy could involve a Favorskii-type rearrangement of an α-halo derivative of the ketone. This would involve halogenation at the C7 position followed by treatment with a base to induce a ring contraction to a five-membered ring with an exocyclic carboxylic acid derivative.

Table 3: Mentioned Compounds

Compound Name
This compound
L-Selectride
meta-chloroperoxybenzoic acid
N-bromosuccinimide

Future Research Directions in 8a Allylhexahydroindolizin 8 5h One Chemistry

Exploration of Novel Synthetic Methodologies for Enantioenriched Forms

The synthesis of enantiomerically pure forms of complex molecules is a cornerstone of modern drug discovery and chemical biology. For 8A-allylhexahydroindolizin-8(5H)-one, the development of novel enantioselective synthetic routes is a primary area for future investigation. While methods for synthesizing related indolizidine systems exist, such as those employed for swainsonine (B1682842) and its analogs from starting materials like D-ribose or through intramolecular cycloadditions, these can be lengthy and substrate-specific. researchgate.net

Future efforts could focus on asymmetric catalysis to install the stereocenter at the 8a position. This could involve the development of chiral phase-transfer catalysts or organocatalysts to mediate the cyclization of a suitable acyclic precursor. Another promising avenue is the use of enzyme-catalyzed reactions to achieve high enantioselectivity under mild conditions.

Table 1: Potential Enantioselective Synthetic Strategies

Methodology Potential Catalyst/Reagent Expected Outcome
Asymmetric Phase-Transfer Catalysis Chiral Quaternary Ammonium Salts High enantiomeric excess (>95% ee)
Organocatalysis Proline-derived catalysts Control over stereocenter formation

Development of Catalyst Systems for Enhanced Selectivity

Achieving high selectivity—chemo-, regio-, and stereoselectivity—is paramount in the synthesis of complex molecules like this compound. Future research should aim to develop novel catalyst systems that can efficiently construct the indolizidine core and introduce the allyl group with high precision.

For instance, transition metal-catalyzed allylic alkylation of a precursor lactam could be a key step. Research into new ligand designs for metals like palladium, rhodium, or iridium could lead to catalysts that offer superior control over the regioselectivity and stereoselectivity of the allylation. Furthermore, the development of tandem or one-pot catalytic processes that combine cyclization and allylation would significantly improve synthetic efficiency.

Table 2: Catalyst Systems for Selective Synthesis

Catalytic Approach Metal/Ligand System Targeted Selectivity
Asymmetric Allylic Alkylation Pd(0) with chiral phosphine (B1218219) ligands Enantio- and regioselective allylation
Tandem Cyclization/Allylation Rh(I) with bisphosphine ligands High efficiency and atom economy

Mechanistic Studies of Unexplored Reaction Pathways

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new transformations. For this compound, several reaction pathways remain to be explored mechanistically. For example, the detailed mechanism of the key cyclization step to form the bicyclic core under various conditions (e.g., thermal, acid- or base-catalyzed) could be investigated using computational methods (DFT calculations) and kinetic studies.

Furthermore, exploring the reactivity of the carbonyl group at the 8-position and the terminal alkene of the allyl group could unveil novel reaction pathways. Mechanistic studies of, for instance, diastereoselective reductions of the ketone or functionalization of the allyl group could provide valuable insights for the synthesis of derivatives.

Design and Synthesis of Structurally Related Analogs for Further Chemical Research

The design and synthesis of analogs of this compound is a promising direction for expanding the chemical space around the indolizidine scaffold. By systematically modifying the structure, researchers can probe structure-activity relationships and develop compounds with tailored properties for various chemical applications.

Future synthetic efforts could target analogs with modifications at several key positions:

The Allyl Group: Replacement with other functional groups (e.g., alkynyl, aryl, or heteroaryl groups) could be explored.

The Indolizidine Core: Introduction of substituents on the carbon framework or replacement of a methylene (B1212753) group with a heteroatom could lead to novel heterocyclic systems.

The Carbonyl Group: Conversion to other functional groups, such as an amine or a hydroxyl group, would provide access to a diverse range of derivatives.

Table 3: Proposed Analogs for Future Synthesis

Analog Type Structural Modification Rationale for Synthesis
Propargyl Analog Replacement of allyl with a propargyl group Introduction of a reactive handle for click chemistry
Aryl Analog Replacement of allyl with a phenyl or substituted phenyl group Exploration of steric and electronic effects
Hydroxylated Analog Reduction of the C8-carbonyl to a hydroxyl group Introduction of a hydrogen-bond donor

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8A-allylhexahydroindolizin-8(5H)-one, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound can be synthesized via adaptations of literature procedures for structurally related hexahydroindolizinones. For example, Šafář et al. (2009) describe a multi-step synthesis involving cyclization and allylation reactions under controlled anhydrous conditions . Key parameters include temperature control (e.g., −78°C for lithiation steps), solvent selection (THF or DMF for polar intermediates), and stoichiometric ratios of Grignard reagents. Yield optimization may require iterative adjustments to catalyst loading (e.g., palladium for cross-coupling) and purification via column chromatography with gradient elution (hexane/ethyl acetate).

Q. How is the absolute configuration of this compound determined using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Hydrogen atoms are placed in geometrically idealized positions with C–H distances (0.93–0.98 Å) and refined using riding models (Uiso = 1.2Ueq of parent atoms). However, absolute configuration determination may face challenges due to weak anomalous scattering effects in lighter atoms (e.g., C, N), necessitating complementary methods like circular dichroism (CD) spectroscopy or chiral derivatization .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula, while <sup>1</sup>H/<sup>13</sup>C NMR (500 MHz, CDCl3) identifies stereochemistry and substituent positions. For purity, HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) is recommended. Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .

Advanced Research Questions

Q. How do discrepancies in NMR data between theoretical predictions (DFT) and experimental results for this compound arise, and what strategies resolve them?

  • Methodological Answer : Discrepancies often stem from solvent effects, conformational flexibility, or neglected relativistic corrections in DFT calculations. To address this:

  • Perform solvent modeling (e.g., IEFPCM for DMSO) in Gaussian 16.
  • Compare experimental NOESY correlations with molecular dynamics (MD) simulations to validate rotamer populations.
  • Use scaling factors for vibrational frequencies to align computed and observed IR spectra .

Q. What in vitro models are suitable for assessing the biological activity of 8A-allylhexadihydroindolizin-8(5H)-one derivatives, and how can SAR studies be designed?

  • Methodological Answer : Enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) or cell-based models (e.g., HEK293 for GPCR interactions) are viable. Structure-activity relationship (SAR) studies should systematically vary substituents (e.g., allyl group length, heteroatom substitution) and assess potency via IC50 measurements. Molecular docking (AutoDock Vina) using crystallographic data from related indolizines (e.g., PDB: 1EJ) can predict binding modes .

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. Natural Bond Orbital (NBO) analysis evaluates charge distribution, while transition-state optimization (TS Berny algorithm) predicts activation barriers for allylic substitution reactions. Experimental validation via kinetic studies (e.g., monitoring by <sup>19</sup>F NMR if fluorinated reagents are used) is critical .

Q. What chromatographic techniques effectively resolve enantiomers of this compound?

  • Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA) or cyclodextrin-based columns (ChiraDex Gamma) achieve baseline separation. Mobile phase optimization (e.g., n-hexane/isopropanol 90:10 with 0.1% diethylamine) enhances resolution. For preparative scales, simulated moving bed (SMB) chromatography improves throughput. Enantiomeric excess (ee) is quantified via chiral HPLC or <sup>1</sup>H NMR with europium shift reagents .

Safety and Handling

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Based on analogs (e.g., AG004226), wear nitrile gloves, safety goggles, and a lab coat. Avoid dust formation (use fume hoods with HEPA filters). In case of skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Store at 2–8°C under nitrogen to prevent oxidation. Monitor air quality for respiratory irritants (e.g., LC-MS for aerosolized particles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.